

Technical Guide: 4-Bromo-3-(2-methoxyethoxy)pyridine

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Compound of Interest

Compound Name: 4-Bromo-3-(2-methoxyethoxy)pyridine

Cat. No.: B8167060

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CAS Number: 1628707-46-9 Role: High-Value Solubilizing Scaffold for Medicinal Chemistry^[1]

Part 1: Executive Summary & Strategic Value

In the landscape of modern drug discovery, **4-Bromo-3-(2-methoxyethoxy)pyridine** (CAS 1628707-46-9) represents a critical "solubility-enhancing" building block. As molecular complexity increases in kinase inhibitor and GPCR ligand design, lipophilicity (LogP) often rises, leading to poor bioavailability.

This scaffold solves a dual problem:

- **Structural Handle:** The C4-Bromine atom serves as a highly reactive electrophile for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing the attachment of complex pharmacophores.
- **Physicochemical Modulation:** The C3-(2-methoxyethoxy) side chain acts as a "mini-PEG" motif. It disrupts crystal lattice energy and interacts with aqueous solvent shells, significantly lowering LogP and improving metabolic stability compared to simple alkoxy groups.

This guide details the synthesis, reactivity profile, and handling protocols for this compound, designed for researchers requiring high-purity intermediates for SAR (Structure-Activity Relationship) exploration.

Part 2: Chemical Identity & Properties[2][3][4]

Property	Specification
CAS Number	1628707-46-9
IUPAC Name	4-Bromo-3-(2-methoxyethoxy)pyridine
Molecular Formula	C ₈ H ₁₀ BrNO ₂
Molecular Weight	232.07 g/mol
SMILES	COCCOC1=C(Br)C=CN=C1
Appearance	White to off-white solid / Low-melting solid
Solubility	Soluble in DMSO, MeOH, DCM; Sparingly soluble in water
LogP (Predicted)	~1.2 (vs. ~2.1 for 3-ethoxy analog)
Storage	Inert atmosphere (Argon/Nitrogen), 2-8°C

Part 3: Synthetic Routes & Optimization

The synthesis of **4-Bromo-3-(2-methoxyethoxy)pyridine** typically proceeds via the O-alkylation of the precursor 4-Bromo-3-hydroxypyridine (CAS 161417-28-3). Two primary methodologies are employed depending on scale and purity requirements.

Method A: Base-Mediated Alkylation (Standard Scale)

This is the most robust method for multi-gram synthesis. It utilizes a weak base to deprotonate the pyridinol, followed by nucleophilic attack on 1-bromo-2-methoxyethane.

- Reagents: 4-Bromo-3-hydroxypyridine, 1-Bromo-2-methoxyethane, K₂CO₃ (or Cs₂CO₃).
- Solvent: DMF or Acetonitrile (ACN).

- Conditions: 60–80°C, 4–12 hours.

Method B: Mitsunobu Reaction (High Precision)

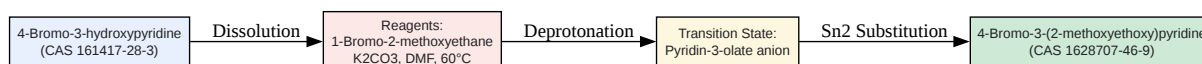
Used when avoiding strong heating or alkyl halides is necessary.

- Reagents: 4-Bromo-3-hydroxypyridine, 2-Methoxyethanol, PPh₃, DIAD/DEAD.
- Solvent: THF.
- Mechanism: Activation of the alcohol followed by S_N2 displacement.

Experimental Protocol (Method A - Optimized)

- Charge: To a dry round-bottom flask, add 4-Bromo-3-hydroxypyridine (1.0 eq) and anhydrous DMF (10 volumes).
- Base: Add K₂CO₃ (2.0 eq) in one portion. Stir at RT for 30 min to ensure deprotonation (color change often observed).
- Alkylation: Dropwise add 1-Bromo-2-methoxyethane (1.2 eq).
- Reaction: Heat to 60°C. Monitor by LCMS for consumption of the starting material (M+H 174/176).
- Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over Na₂SO₄.^[2]
- Purification: Flash chromatography (Hexane/EtOAc gradient).

Visualization: Synthesis Workflow



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Figure 1: Step-wise synthesis pathway via base-mediated alkylation.

Part 4: Reactivity Profile & Applications

The strategic value of CAS 1628707-46-9 lies in its orthogonal reactivity. The bromine at C4 is electronically activated by the adjacent pyridine nitrogen, making it highly susceptible to palladium-catalyzed cross-coupling.

1. Suzuki-Miyaura Coupling (C-C Bond Formation)

The most common application. The compound couples with aryl/heteroaryl boronic acids to generate bi-aryl scaffolds common in kinase inhibitors (e.g., EGFR, BTK inhibitors).

- Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.
- Base: Na₂CO₃ or K₃PO₄.
- Note: The 3-alkoxy group exerts a steric influence, often requiring slightly elevated temperatures (80-100°C) or Buchwald precatalysts (e.g., XPhos Pd G3) for hindered substrates.

2. Buchwald-Hartwig Amination (C-N Bond Formation)

Used to introduce amine motifs at the C4 position.

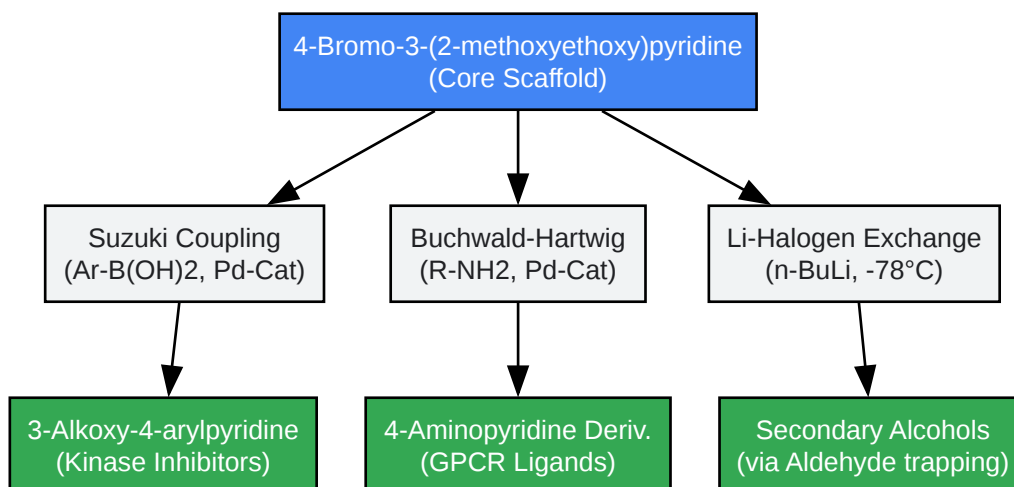
- Utility: Creating 4-aminopyridine derivatives, a privileged scaffold in CNS drug discovery.

3. Lithiation/Exchange

Treatment with n-BuLi or i-PrMgCl can effect bromine-lithium exchange, allowing the pyridine to act as a nucleophile toward aldehydes or ketones.

- Caution: The 2-methoxyethoxy oxygen can coordinate to Lithium, potentially directing ortholithiation if conditions are not strictly controlled (low temp required: -78°C).

Visualization: Downstream Diversification



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Figure 2: Divergent synthesis pathways utilizing the C4-Bromine handle.

Part 5: Handling & Safety

While specific toxicological data for this exact CAS may be limited, it should be handled as a standard halogenated pyridine.

- Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
- PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood.
- Stability: The ether linkage is stable to basic and mild acidic conditions but may cleave under strong Lewis acidic conditions (e.g., BBr_3) used for demethylation.

References

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- Jörg, M., et al. (2021). [3] "Development of Novel 4-Arylpyridin-2-one and 6-Arylpyrimidin-4-one Positive Allosteric Modulators." *ChemMedChem*, 16(1), 216-233. [3]

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Sources

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